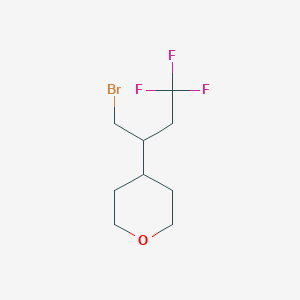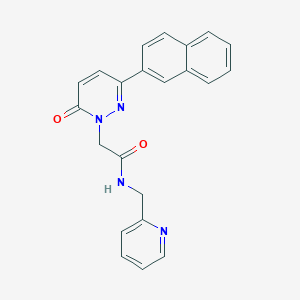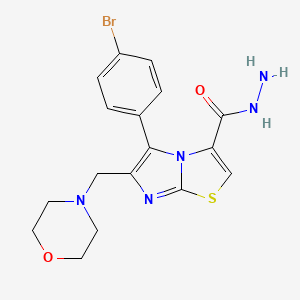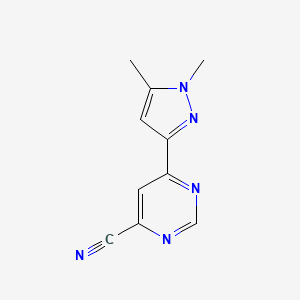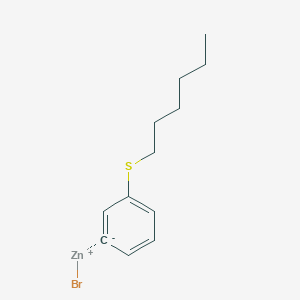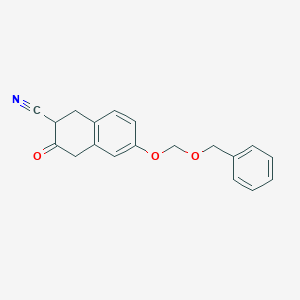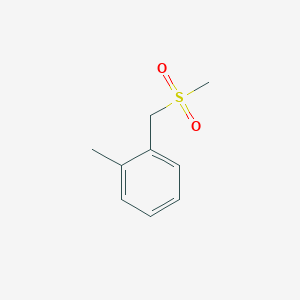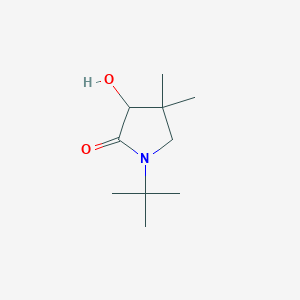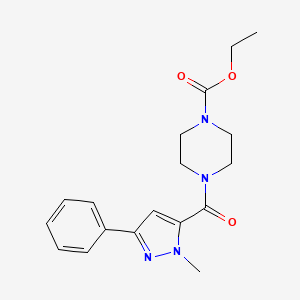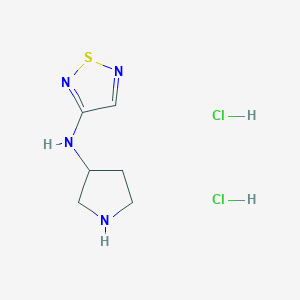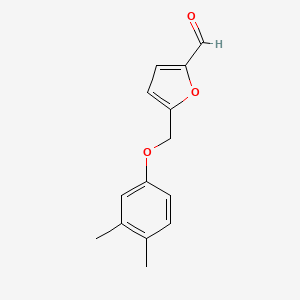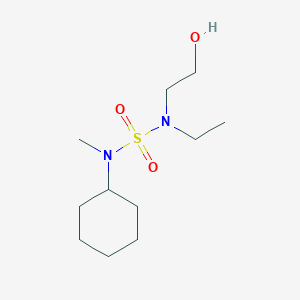
N-CYclohexyl-N'-ethyl-N'-(2-hydroxyethyl)-N-methylsulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-CYclohexyl-N’-ethyl-N’-(2-hydroxyethyl)-N-methylsulfamide is a chemical compound with a complex structure that includes cyclohexyl, ethyl, hydroxyethyl, and methyl groups attached to a sulfamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-CYclohexyl-N’-ethyl-N’-(2-hydroxyethyl)-N-methylsulfamide typically involves the reaction of cyclohexylamine with ethyl chloroformate to form N-cyclohexyl-N-ethylcarbamate. This intermediate is then reacted with 2-hydroxyethylamine and methylsulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-CYclohexyl-N’-ethyl-N’-(2-hydroxyethyl)-N-methylsulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfamides.
Aplicaciones Científicas De Investigación
N-CYclohexyl-N’-ethyl-N’-(2-hydroxyethyl)-N-methylsulfamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mecanismo De Acción
The mechanism of action of N-CYclohexyl-N’-ethyl-N’-(2-hydroxyethyl)-N-methylsulfamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyclohexyl-N-methylsulfamide
- N-Ethyl-N’-(2-hydroxyethyl)-N-methylsulfamide
- N-Cyclohexyl-N’-ethylsulfamide
Uniqueness
N-CYclohexyl-N’-ethyl-N’-(2-hydroxyethyl)-N-methylsulfamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H24N2O3S |
|---|---|
Peso molecular |
264.39 g/mol |
Nombre IUPAC |
2-[[cyclohexyl(methyl)sulfamoyl]-ethylamino]ethanol |
InChI |
InChI=1S/C11H24N2O3S/c1-3-13(9-10-14)17(15,16)12(2)11-7-5-4-6-8-11/h11,14H,3-10H2,1-2H3 |
Clave InChI |
QWKBKNHESJBSCL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCO)S(=O)(=O)N(C)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate](/img/structure/B14887447.png)
